4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile
Overview
Description
“4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile” is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of tepotinib derivatives with two chiral centers was designed, synthesized, and evaluated as anticancer agents . The optimal compound exhibited strong antiproliferative activity against MHCC97H cell lines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C11H7N3O . The B3LYP/cc-pVDZ basis set was used to optimize the best results for a similar compound .Chemical Reactions Analysis
The chemical reactions of this compound can be analyzed using various computational methods. For example, the NBO analysis confirmed the highest stabilization energy 39.53 kcal/mol, from bonding LP(1) - N22 to anti-bonding π*(N21 - C24) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 197.2 . The thermodynamical properties and electron density were calculated with the help of Gaussian-16w software .Scientific Research Applications
Crystal Structure Analysis
4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile and its derivatives have been studied for their crystal structures. For instance, the crystal structure of methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,6-dihydro-pyridazin-1-yl]acetate shows intermolecular C—H⋯O interactions, which are essential in understanding molecular packing and interactions in solid forms (Dadou et al., 2019).
Synthesis and Biological Evaluation
These compounds have also been synthesized and evaluated for various biological activities. For example, a study on the synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives explores the chemical reactions and potential applications in pharmaceuticals (Shainova et al., 2019).
Electrolyte Additive in Lithium Ion Batteries
In the field of energy storage, this compound derivatives like 4-(Trifluoromethyl)-benzonitrile have been used as electrolyte additives in lithium ion batteries, significantly improving the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes (Huang et al., 2014).
Development and Optimization in Manufacturing
The compounds have been utilized in developing and optimizing manufacturing processes for pharmaceuticals. For instance, the unsymmetrical Hantzsch reaction in synthesizing (S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile was crucial in producing a potassium-channel opener (Hopes et al., 2006).
Liquid Crystalline Behavior and Photophysical Properties
Some derivatives exhibit liquid crystalline behavior and photophysical properties, making them candidates for materials science applications. The luminescent properties and phase behavior of these compounds could be crucial for developing new materials with specific optical and electronic characteristics (Ahipa et al., 2014).
Mechanism of Action
While the specific mechanism of action for “4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile” is not available, similar compounds have been studied for their anticancer properties . For instance, the optimal compound (R, S)-12a significantly inhibited c-Met activation, as well as the downstream AKT signaling pathway, and suppressed wound closure .
Future Directions
Properties
IUPAC Name |
4-(6-oxo-1H-pyridazin-3-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-7-8-1-3-9(4-2-8)10-5-6-11(15)14-13-10/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKNIPLMGLOMOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NNC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598672 | |
Record name | 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52240-10-5 | |
Record name | 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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